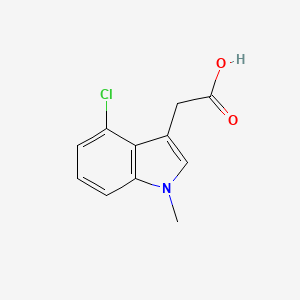

4-Chloro-1-methylindole-3-acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-1-methylindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a naturally occurring plant hormone known as auxin. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, along with an acetic acid moiety at the third position. The structural modifications enhance its biological activity and stability, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methylindole-3-acetic acid typically involves the chlorination of indole-3-acetic acid followed by methylation. One common method includes:

Chlorination: Indole-3-acetic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position.

Methylation: The chlorinated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methylindole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-Chloro-1-methylindole-3-acetic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications.

Biology: Studied for its role in modulating plant growth and development due to its auxin-like activity.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 4-chloro-1-methylindole-3-acetic acid involves its interaction with auxin receptors in plants, leading to the activation of signaling pathways that regulate gene expression and promote cell elongation and division. The chlorine and methyl groups enhance its binding affinity and stability, making it more effective than indole-3-acetic acid. In medicinal applications, it may interact with specific molecular targets involved in inflammation and cancer progression, though detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Indole-3-acetic acid: The parent compound, a naturally occurring auxin.

4-Chloroindole-3-acetic acid: Similar structure but lacks the methyl group.

1-Methylindole-3-acetic acid: Similar structure but lacks the chlorine atom.

Uniqueness: 4-Chloro-1-methylindole-3-acetic acid is unique due to the combined presence of chlorine and methyl groups, which enhance its biological activity and stability compared to its analogs. This makes it a more potent and versatile compound for various applications in research and industry.

Biological Activity

4-Chloro-1-methylindole-3-acetic acid (4-Cl-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone known as auxin. This compound features a chlorine atom at the fourth position and a methyl group at the first position of the indole ring, with an acetic acid moiety at the third position. These structural modifications enhance its biological activity and stability, making it significant in various scientific research fields, including plant biology and medicinal chemistry.

The biological activity of 4-Cl-IAA primarily involves its interaction with auxin receptors in plants, which activates signaling pathways that regulate gene expression, promoting cell elongation and division. The presence of chlorine and methyl groups enhances its binding affinity and stability compared to IAA, resulting in more potent biological effects. In medicinal contexts, it may interact with molecular targets involved in inflammation and cancer progression, although specific mechanisms are still under investigation .

Applications in Plant Biology

This compound has been studied extensively for its role in modulating plant growth and development. Its auxin-like activity allows it to influence various physiological processes:

- Cell Elongation : Enhances root and shoot elongation by promoting cell division.

- Fruit Development : Facilitates fruit set and development in various plant species.

- Stress Responses : Modulates plant responses to abiotic stresses such as drought and salinity.

Medicinal Properties

Research indicates that 4-Cl-IAA possesses potential therapeutic effects:

- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation markers in various models.

- Anticancer Activity : Preliminary findings suggest that it can inhibit tumor growth in certain cancer models, indicating its potential as an anticancer agent .

Case Studies

- Plant Growth Promotion : A study demonstrated that application of 4-Cl-IAA significantly improved root biomass and shoot height in tomato plants under controlled conditions. The treated plants exhibited enhanced growth rates compared to controls treated with standard IAA .

- Cancer Research : In a mouse xenograft model of head and neck cancer, 4-Cl-IAA showed significant tumor growth inhibition, suggesting its potential role as an anticancer agent. Further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid (IAA) | Naturally occurring auxin | Regulates plant growth; less potent than 4-Cl-IAA |

| 4-Chloroindole-3-acetic acid | Lacks methyl group; similar structure | Similar auxin-like activity; lower stability compared to 4-Cl-IAA |

| 1-Methylindole-3-acetic acid | Lacks chlorine atom; similar structure | Exhibits auxin activity; less effective than 4-Cl-IAA due to lower binding affinity |

Properties

IUPAC Name |

2-(4-chloro-1-methylindol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZZOGLAKRZIPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.